
3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine
Description
3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine (CAS: 1225597-46-5) is a brominated 1,2,4-oxadiazole derivative with the molecular formula C₈H₆BrN₃O and a molecular weight of 240.06 g/mol . Its structure features a 1,2,4-oxadiazole core substituted with a 3-bromobenzyl group at position 3 and an amine group at position 3. This compound is of interest in medicinal chemistry due to the electron-withdrawing bromine atom, which enhances metabolic stability and influences intermolecular interactions in biological systems.
Properties
Molecular Formula |
C9H8BrN3O |
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Molecular Weight |
254.08 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methyl]-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C9H8BrN3O/c10-7-3-1-2-6(4-7)5-8-12-9(11)14-13-8/h1-4H,5H2,(H2,11,12,13) |
InChI Key |
BVXDCQGWQLDANF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC2=NOC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-bromophenyl)methyl]-1,2,4-oxadiazol-5-amine typically involves the reaction of 3-bromobenzyl chloride with amidoxime under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance.
Chemical Reactions Analysis
Key Reagents and Reaction Conditions
The synthesis relies on specific reagents and controlled conditions:
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Base : Triethylamine is commonly used to deprotonate intermediates and drive cyclization.
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Cyclizing agents : Reagents like cyanogen bromide or isothiocyanates may participate in ring formation, though exact mechanisms vary.
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Solvent : Acetonitrile is preferred due to its polar aprotic nature, which stabilizes intermediates and enhances reaction efficiency .
Reaction Pathway Analysis
The synthesis likely follows a multi-step pathway:
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Formation of intermediates : Bromobenzylamine reacts with cyclizing agents (e.g., cyanogen bromide) to form imine or hydrazone precursors.
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Cyclization : Under basic conditions (e.g., triethylamine), the intermediate undergoes ring closure to form the oxadiazole core.
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Functionalization : The bromine substituent remains intact, influencing subsequent reactivity.
Influence of Substituents on Reactivity
The bromine substituent at the 3-position plays a critical role:
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Electron-withdrawing effect : Enhances electrophilicity, facilitating nucleophilic attack during cyclization.
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Lipophilicity : Improves solubility in organic solvents, aiding reaction efficiency.
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Biological interactions : The bromine group may stabilize binding to hydrophobic pockets in enzymes or receptors.
Comparison with Related Oxadiazole Derivatives
Research Findings on Reaction Dynamics
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Oxidative annulation : While not directly applicable to the target compound, studies on related oxadiazolines show that aerobic oxidation accelerates cyclization (4.6-fold faster than anaerobic conditions) .
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Base dependency : Reactions often fail without bases like DMAP, emphasizing their role in deprotonation and stabilization .
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Solvent effects : Polar aprotic solvents (e.g., acetonitrile) outperform non-polar solvents (e.g., toluene) in yield optimization .
Scientific Research Applications
Antimicrobial Activity
Oxadiazole derivatives, including 3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine, have demonstrated promising antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study showed that certain 1,3,4-oxadiazole derivatives had minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL against resistant strains, outperforming standard antibiotics like chloramphenicol .
Anticancer Potential
The anticancer properties of oxadiazole compounds have been extensively studied. In particular, derivatives like this compound have shown efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-231. One study reported IC50 values of 2.5 μM for MCF-7 cells when treated with specific oxadiazole derivatives . This suggests that these compounds could serve as potential leads for developing new cancer therapies.
Antioxidant and Anti-inflammatory Activities
Oxadiazole derivatives have also been evaluated for their antioxidant and anti-inflammatory properties. For example, certain compounds exhibited strong antioxidant activity with IC50 values significantly lower than those of standard antioxidants like ascorbic acid . Additionally, some derivatives demonstrated anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets. For instance:
- Cholinesterase Inhibition : Certain oxadiazoles act as reversible inhibitors of acetylcholinesterase (AChE), which is crucial in treating neurological disorders like Alzheimer's disease .
- DNA Gyrase Inhibition : The compound's structure allows it to target DNA gyrase, an enzyme critical for bacterial DNA replication. This mechanism is pivotal for the development of new antibacterial agents against multi-drug resistant bacteria .
Synthetic Approaches
The synthesis of this compound typically involves the cyclization of appropriate hydrazones or acylhydrazides with suitable electrophiles under controlled conditions. Various synthetic methodologies have been explored to enhance yield and purity while minimizing side reactions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[(3-bromophenyl)methyl]-1,2,4-oxadiazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The bromophenyl group can enhance binding affinity to certain molecular targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The physicochemical and biological properties of 3-(3-bromobenzyl)-1,2,4-oxadiazol-5-amine are contextualized below through comparisons with structurally related compounds.
Table 1: Comparison of Structural and Physical Properties
Key Observations :
Substituent Effects: The 3-bromobenzyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to simpler substituents like the 4-methylphenyl group in Ox4 . Isomerism: The 1,3,4-oxadiazole isomer (CID 2731081, ) shares the same molecular weight as the target compound but differs in ring connectivity, likely altering electronic distribution and biological target affinity.
Biological Activity Trends: Anticancer Potential: Analogous brominated heterocycles, such as 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives, exhibit moderate to potent anticancer activity (e.g., IC₅₀ = 8–50 μM against MCF-7 cells) . The bromobenzyl group in the target compound may similarly enhance DNA intercalation or kinase inhibition. Diuretic Activity: In a study replacing acylguanidine with 1,2,4-oxadiazol-3-amine (CGS 4270), the oxadiazole core retained diuretic efficacy while modifying potassium-sparing effects . The bromobenzyl group could further modulate renal electrolyte transport.
Synthetic Yields :
- Propargyl-substituted oxadiazoles (e.g., Ox5–Ox7) achieve higher yields (90–93%) due to favorable cyclization kinetics under mild conditions . The bromobenzyl group’s steric demands may reduce yields compared to smaller substituents.
Biological Activity
3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an inhibitor of various enzymes and its anticancer properties.
Chemical Structure and Synthesis
The compound can be synthesized through multiple synthetic routes involving the reaction of 3-bromobenzyl derivatives with oxadiazole precursors. For instance, one method involves the acylation of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine with chloroacetyl chloride under basic conditions to yield various derivatives .
Enzyme Inhibition
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Cholinesterase Inhibition :
- The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies indicate that derivatives of oxadiazoles exhibit dual inhibition of both cholinesterases with varying potency. For instance, some derivatives showed IC50 values ranging from 12.8 µM to over 500 µM for AChE and BChE, respectively .
Compound AChE IC50 (µM) BChE IC50 (µM) This compound 33.9 - 40.1 ≥105 Other derivatives 12.8 - 99.2 53.05 - 89.97 - Antioxidant Activity :
Anticancer Activity
Research has demonstrated that oxadiazole derivatives exhibit significant anticancer activity against various cancer cell lines:
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HepG2 Cells : One study reported that certain oxadiazole derivatives induced apoptosis in HepG2 liver cancer cells with an IC50 value of 35.58 µM. Flow cytometry analysis revealed increased cell cycle arrest in the G0/G1 phase and significant induction of early apoptosis .
Cell Line Compound IC50 (µM) Apoptosis Induction (%) HepG2 5a 35.58 Early: 19.61; Total: 35.28 MCF-7 Various 0.12 - 2.78 Induces apoptosis
The biological activity of this compound is attributed to its interaction with specific biological targets:
- Enzyme Interaction : The compound acts as a reversible inhibitor of AChE by binding to the active site, leading to enhanced cholinergic activity which is beneficial in neurological disorders .
- Induction of Apoptosis : In cancer cells, the compound promotes apoptosis through pathways involving p53 activation and caspase cleavage, suggesting its potential as an anticancer agent .
Case Studies
Several studies have focused on the biological evaluation of oxadiazole derivatives:
Q & A
Basic Question: What synthetic routes are commonly employed for 3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine, and what critical reaction conditions influence yield?
Answer:
The synthesis typically involves cyclization of a brominated benzyl precursor with a nitrile or amidoxime intermediate under acidic or thermal conditions. For example, analogous 1,2,4-oxadiazoles are synthesized via nucleophilic substitution or cyclodehydration using reagents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) . Key factors include:
- Temperature control : Excessive heat may lead to decomposition of the bromobenzyl group.
- Reagent selection : POCl₃ is preferred for cyclization due to its dehydrating efficiency, while bases like triethylamine mitigate side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from unreacted starting materials.
Basic Question: Which spectroscopic techniques are most reliable for structural confirmation of this compound?
Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Confirm the bromobenzyl substituent (aromatic protons at δ 7.2–7.8 ppm, methylene bridge at δ 4.3–4.5 ppm) and oxadiazole ring (C-5 amine proton at δ 5.1–5.3 ppm) .
- Mass spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺ at m/z 268.0 for C₉H₈BrN₃O) .
- IR spectroscopy : Identify N-H stretching (3200–3400 cm⁻¹) and C=N/C-O bands (1600–1680 cm⁻¹) .
Advanced Question: How can researchers resolve contradictions in reported biological activities of 1,2,4-oxadiazole derivatives?
Answer:
Discrepancies (e.g., antimicrobial vs. anticancer activity) often arise from structural variations or assay conditions. Methodological strategies include:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing bromine with fluorine) to isolate contributing factors .
- Standardized bioassays : Use consistent cell lines (e.g., MCF-7 for cancer) and controls to reduce variability .
- Computational docking : Compare binding affinities to target proteins (e.g., EGFR for anticancer activity) to rationalize observed differences .
Advanced Question: What computational methods predict the pharmacokinetic properties of this compound?
Answer:
- Molecular docking (AutoDock/Vina) : Simulate interactions with targets like DNA topoisomerase II or bacterial enzymes to prioritize biological testing .
- ADMET prediction (SwissADME) : Assess logP (lipophilicity), BBB permeability, and cytochrome P450 inhibition to optimize drug-like properties .
- DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or stability .
Advanced Question: How can side reactions during synthesis be minimized?
Answer:
Common issues include bromine displacement or oxadiazole ring opening. Mitigation strategies:
- Low-temperature cyclization : Use POCl₃ at 0–5°C to suppress hydrolysis .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of amine groups .
- By-product monitoring : Use TLC or LC-MS to detect intermediates like benzyl bromides or thioureas early .
Basic Question: What are the safety protocols for handling brominated aromatic compounds?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .
- Waste disposal : Segregate halogenated waste in labeled containers for incineration by certified facilities .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced Question: What strategies enhance the solubility of this compound for in vitro studies?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to improve aqueous solubility without cytotoxicity .
- Prodrug design : Introduce phosphate or PEG groups to the amine moiety for temporary hydrophilicity .
- Salt formation : React with hydrochloric acid to form a water-soluble hydrochloride salt .
Basic Question: How is the bromobenzyl group’s electronic effect leveraged in further functionalization?
Answer:
The bromine atom acts as a directing group for electrophilic substitution (e.g., Suzuki coupling to introduce aryl groups) or nucleophilic displacement (e.g., amination with NaN₃) . Its electron-withdrawing nature also stabilizes the oxadiazole ring against hydrolysis .
Advanced Question: What mechanistic studies elucidate its interaction with biological targets?
Answer:
- Isothermal titration calorimetry (ITC) : Quantify binding constants with enzymes like DHFR .
- Fluorescence quenching : Monitor conformational changes in proteins upon ligand binding .
- Kinetic assays : Measure IC₅₀ values in enzyme inhibition studies under varied pH/temperature conditions .
Advanced Question: How can structural analogs be designed to improve metabolic stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.